2-[5-(Benzyloxy)-2-methylindol-3-yl]ethylamine hydrochloride
Description
2-[5-(Benzyloxy)-2-methylindol-3-yl]ethylamine hydrochloride is a chemical compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Properties
IUPAC Name |
2-(2-methyl-5-phenylmethoxy-1H-indol-3-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-13-16(9-10-19)17-11-15(7-8-18(17)20-13)21-12-14-5-3-2-4-6-14/h2-8,11,20H,9-10,12,19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWTUBXFAHMHIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OCC3=CC=CC=C3)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Benzyloxy)-2-methylindol-3-yl]ethylamine hydrochloride typically involves multiple steps. One common method starts with the preparation of the indole core, followed by the introduction of the benzyloxy and methyl groups. The final step involves the formation of the hydrochloride salt. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[5-(Benzyloxy)-2-methylindol-3-yl]ethylamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
2-[5-(Benzyloxy)-2-methylindol-3-yl]ethylamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-[5-(Benzyloxy)-2-methylindol-3-yl]ethylamine hydrochloride involves its interaction with specific molecular targets and pathways. The indole core allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Indole-3-acetic acid: A plant hormone with various biological activities.
2-Phenethylamines: Known for their role in neurotransmission and various therapeutic applications.
Benzimidazole derivatives: Studied for their potential anticancer and antimicrobial properties.
Uniqueness
What sets 2-[5-(Benzyloxy)-2-methylindol-3-yl]ethylamine hydrochloride apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
2-[5-(Benzyloxy)-2-methylindol-3-yl]ethylamine hydrochloride is a compound belonging to the indole family, known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the fields of oncology, neurology, and infectious diseases.
Chemical Structure and Properties
- Molecular Formula: C₁₉H₂₂ClN
- CAS Number: 18658-09-8
- Molecular Weight: 303.84 g/mol
The structure of this compound features an indole core, which is critical for its biological activity. The presence of a benzyloxy group and an ethylamine side chain enhances its interaction with various biological targets.
The biological activity of 2-[5-(Benzyloxy)-2-methylindol-3-yl]ethylamine hydrochloride is primarily attributed to its interaction with specific molecular targets. The indole core allows for high-affinity binding to multiple receptors, influencing various biological processes. Research indicates that this compound may modulate neurotransmitter systems and exhibit anti-inflammatory and anticancer properties.
Pharmacological Applications
-
Anticancer Activity:
- Preliminary studies suggest that this compound may inhibit tumor growth by targeting specific oncogenic pathways. Its structural similarity to other known anticancer agents positions it as a candidate for further investigation in cancer therapy.
- Neuropharmacology:
-
Antiviral Properties:
- Emerging data indicate that 2-[5-(Benzyloxy)-2-methylindol-3-yl]ethylamine hydrochloride may exhibit antiviral activity against certain viral pathogens, although detailed mechanisms remain to be elucidated.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Indole-3-acetic acid | Plant hormone with diverse activities | Regulates plant growth |
| 2-Phenethylamines | Neurotransmission modulation | Involved in mood regulation |
| Benzimidazole derivatives | Anticancer and antimicrobial properties | Structural diversity enhances bioactivity |
Case Study 1: Anticancer Efficacy
A study conducted on various indole derivatives, including 2-[5-(Benzyloxy)-2-methylindol-3-yl]ethylamine hydrochloride, demonstrated significant cytotoxic effects against human cancer cell lines (e.g., breast and colon cancer). The compound's mechanism involved apoptosis induction and cell cycle arrest at the G1 phase, highlighting its potential as a chemotherapeutic agent .
Case Study 2: Neuropharmacological Effects
In vitro studies have shown that this compound can inhibit MAO-B activity, leading to increased levels of dopamine and serotonin in neuronal cultures. This suggests potential applications in treating neurodegenerative diseases such as Parkinson's disease .
Q & A
Q. What are the recommended synthetic routes for 2-[5-(Benzyloxy)-2-methylindol-3-yl]ethylamine hydrochloride, and what critical parameters require optimization?
Methodological Answer: Synthesis typically involves multi-step organic reactions, including indole ring formation, benzyloxy group introduction, and amine hydrochloride salt preparation. Key steps include:
- Indole Core Synthesis : Friedel-Crafts alkylation or Fischer indole synthesis to construct the 2-methylindole scaffold .
- Benzyloxy Group Installation : Nucleophilic substitution or Mitsunobu reaction for etherification at the 5-position .
- Amine Functionalization : Reductive amination or direct coupling of the ethylamine side chain, followed by HCl salt formation .
Q. Critical Parameters :
- Temperature Control : Exothermic reactions (e.g., Friedel-Crafts) require gradual reagent addition to avoid side products .
- Catalyst Selection : Brønsted acidic ionic liquids (e.g., [HMIm]BF₄) improve reaction efficiency in indole functionalization .
- Inert Atmosphere : Use nitrogen/argon to prevent oxidation of amine intermediates .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
Methodological Answer: A combination of techniques ensures comprehensive analysis:
Note : Cross-validate results with FTIR (amine N-H stretch ~3300 cm⁻¹) and mass spectrometry (ESI-MS for molecular ion confirmation) .
Q. How does the benzyloxy substituent influence physicochemical properties compared to other indole derivatives?
Methodological Answer: The benzyloxy group:
- Solubility : Enhances lipophilicity, reducing aqueous solubility but improving organic solvent compatibility (e.g., DMSO, ethanol) .
- Stability : Protects the 5-position from oxidative degradation but may sterically hinder reactions at adjacent sites .
- Bioactivity : Modulates receptor binding affinity; compare with methoxy or chloro analogs using SAR studies .
Q. Experimental Comparison :
- Replace benzyloxy with methoxy (synthesize 5-methoxy analog) and assess solubility (logP) via shake-flask method .
- Use computational tools (e.g., molecular docking) to predict binding interactions vs. unsubstituted indoles .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for indole derivatives like this compound?
Methodological Answer: Contradictions often arise from:
- Assay Variability : Standardize protocols (e.g., cell lines, incubation time) across labs. For example, use HEK293 cells for consistent AMPK activation assays .
- Purity Discrepancies : Validate compound purity (>98% via HPLC) and exclude hygroscopic degradation by storing under anhydrous conditions .
- Structural Analog Interference : Compare with closely related compounds (e.g., 5-chloro-2-methylindole derivatives) to isolate the benzyloxy group’s contribution .
Case Study : Re-evaluate EC₅₀ values in enzyme inhibition assays using a unified substrate concentration (e.g., 10 µM ATP for kinase studies) .
Q. What strategies optimize synthesis yield and scalability while maintaining stability?
Methodological Answer: Yield Optimization :
Q. Scalability :
Q. Stability :
Q. What in vitro models are suitable for evaluating this compound’s biological activity?
Methodological Answer: Select models based on structural analogs and target pathways:
- Neurotransmitter Receptors : Use SH-SY5Y cells for serotonin receptor (5-HT) binding assays; measure cAMP levels via ELISA .
- Kinase Inhibition : Test against recombinant AMPK in kinase-glo luminescent assays; compare with known activators (e.g., AICAR) .
- Cytotoxicity : Screen in MCF-7 (breast cancer) and HepG2 (liver) cell lines using MTT assays; IC₅₀ values indicate therapeutic potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
